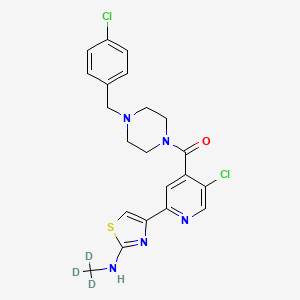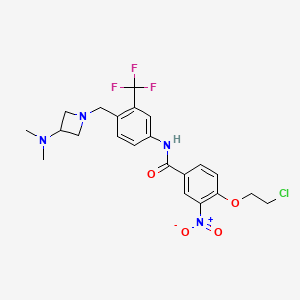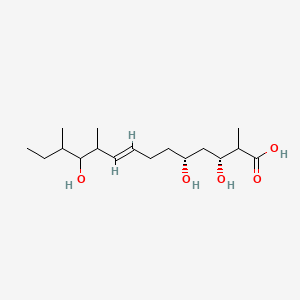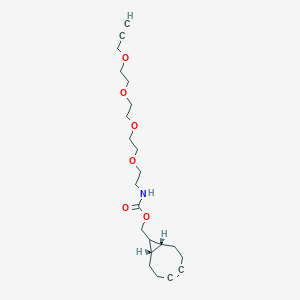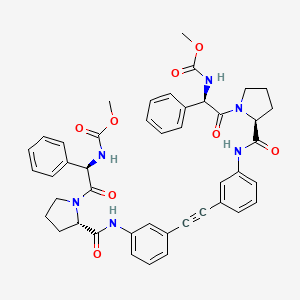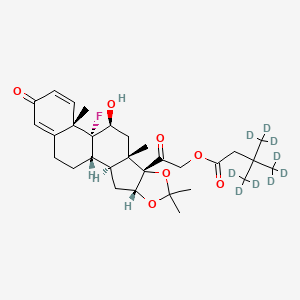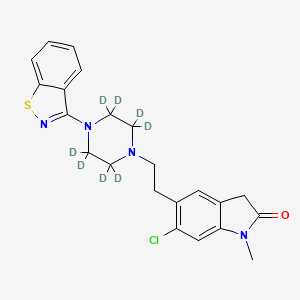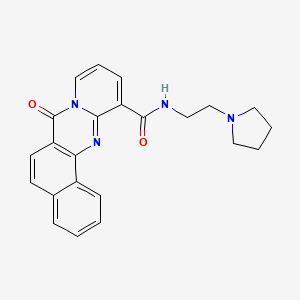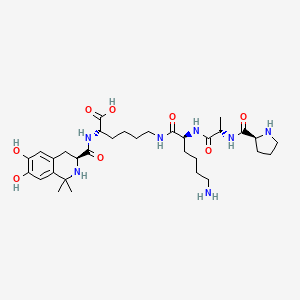
Odatroltide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Odatroltide is a novel small synthetic peptide molecule designed to recanalize occluded blood vessels and reduce reperfusion injury. It has shown promise in multiple embolic stroke animal models and is currently being investigated for its safety and efficacy in treating acute ischemic stroke within 24 hours of onset .
Preparation Methods
Odatroltide is a multifunctional synthetic small molecule comprising a tripeptide Pro–Ala–Lys (PAK) and an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain . The synthetic route involves the coupling of these two domains under specific reaction conditions. Industrial production methods typically involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .
Chemical Reactions Analysis
Odatroltide undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups in the isoquinoline domain can be oxidized to form quinones.
Reduction: The isoquinoline domain can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The amino groups in the peptide chain can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Scientific Research Applications
Odatroltide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for
Properties
CAS No. |
1639303-73-3 |
|---|---|
Molecular Formula |
C32H51N7O8 |
Molecular Weight |
661.8 g/mol |
IUPAC Name |
(2S)-6-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-2-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H51N7O8/c1-18(36-29(44)21-11-8-14-34-21)27(42)37-22(9-4-6-12-33)28(43)35-13-7-5-10-23(31(46)47)38-30(45)24-15-19-16-25(40)26(41)17-20(19)32(2,3)39-24/h16-18,21-24,34,39-41H,4-15,33H2,1-3H3,(H,35,43)(H,36,44)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1 |
InChI Key |
HCQSIGZMBBOVBZ-NHKCCNDQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NCCCCC(C(=O)O)NC(=O)C1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


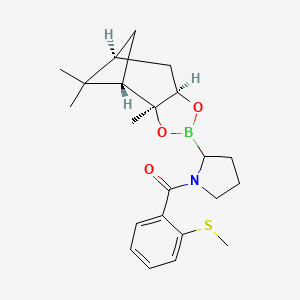
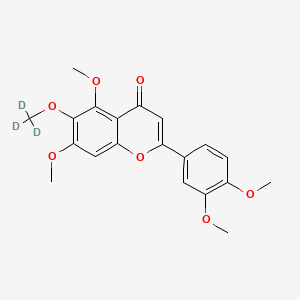
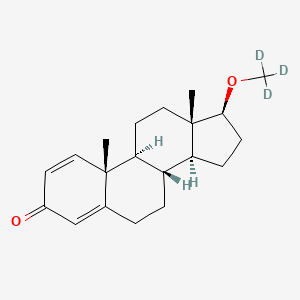
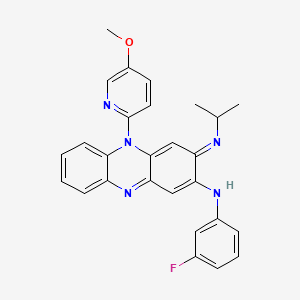
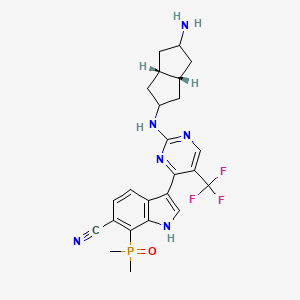
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
